molecular formula C32H34ClN7O3 B611891 YKL-05-099 CAS No. 1936529-65-5

YKL-05-099

Cat. No.: B611891
CAS No.: 1936529-65-5
M. Wt: 600.12
InChI Key: VQINULODWGEVBB-UHFFFAOYSA-N
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Description

YKL-05-099 is a potent and selective inhibitor of salt-inducible kinases (SIK1, SIK2, and SIK3). It has shown significant potential in scientific research, particularly in the fields of oncology and immunology. This compound has been studied for its ability to suppress the function of myocyte enhancer factor 2C (MEF2C) and its role in the progression of acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YKL-05-099 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

YKL-05-099 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and the nature of the starting materials .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Bone Healing and Fracture Repair

Mechanism of Action
YKL-05-099 has been investigated for its potential to enhance fracture healing by stimulating osteogenesis. In a study involving female mice with induced femoral fractures, this compound was administered to observe its effects on callus formation and mineralization. The results indicated that treatment with this compound significantly increased the volume fraction of mineralized callus and improved structural rigidity compared to controls .

Case Study: Fracture Callus Osteogenesis
In a controlled experiment, 126 mice were divided into groups receiving either phosphate-buffered saline (PBS), this compound, or parathyroid hormone (PTH). The analysis revealed that both this compound and PTH-treated groups exhibited enhanced osteoblast activity and reduced chondrocyte precursors, suggesting an acceleration in the mineralization process .

Data Summary

TreatmentMineralized Callus Volume FractionStructural RigidityOsteoblast Activity
Control (PBS)LowLowBaseline
This compoundHighHighIncreased
Parathyroid HormoneHighHighIncreased

Cancer Therapy

Targeting Acute Myeloid Leukemia
this compound has also been studied for its anti-cancer properties, particularly in the context of acute myeloid leukemia (AML). Research demonstrated that treatment with this compound in mouse models of MLL-AF9 AML resulted in attenuated disease progression and prolonged survival . The compound works by inhibiting SIK3, a kinase involved in cell division and survival of leukemia cells.

Case Study: Leukemia Treatment Efficacy
In a study conducted by researchers at Cold Spring Harbor Laboratory, mice treated with this compound exhibited significant reductions in tumor burden and improved survival rates. The study highlighted the drug's potential as an epigenetic therapy that modulates gene activity within cancer cells .

Data Summary

TreatmentTumor Burden ReductionSurvival Rate Increase
ControlBaselineBaseline
This compoundSignificantProlonged

Immunomodulatory Effects

This compound has shown immunomodulatory effects by influencing cytokine responses. In studies involving lipopolysaccharide (LPS)-stimulated mice, pre-treatment with this compound led to increased interleukin-10 levels while decreasing tumor necrosis factor-alpha levels. This suggests that this compound may have therapeutic potential in managing inflammatory disorders .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, maintaining effective serum concentrations for extended periods without inducing significant metabolic abnormalities . This safety profile is critical for its potential clinical applications.

Biological Activity

YKL-05-099 is a multi-kinase inhibitor primarily targeting salt-inducible kinases (SIKs), specifically SIK2 and SIK3. This compound has garnered attention for its potential therapeutic applications in various conditions, including inflammatory disorders, osteoporosis, and acute myeloid leukemia (AML). The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting SIKs, which are serine/threonine kinases involved in regulating various cellular processes such as inflammation, metabolism, and bone remodeling. The inhibition of SIKs leads to several downstream effects:

  • Inhibition of Inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12p40 while enhancing IL-10 levels in macrophages and mouse models .
  • Bone Remodeling : The compound has been shown to increase bone formation while concurrently decreasing bone resorption in hypogonadal female mice, indicating its potential as a treatment for osteoporosis .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits SIK activity, leading to significant changes in immune cell function:

  • Macrophage Activity : Pre-incubation with this compound resulted in reduced phosphorylation of HDAC5 and increased expression of CREB target genes (e.g., Il10 and Nurr77) in bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS) .
  • Cell Cycle Arrest in AML : In AML cell lines expressing MEF2C, this compound caused cell-cycle arrest and apoptosis through on-target inhibition of SIK3, demonstrating its potential for cancer therapy .

In Vivo Studies

This compound has been evaluated in various animal models to assess its therapeutic efficacy:

  • Osteoporosis Model : In ovariectomized mice, this compound significantly increased trabecular bone mass without increasing resorption. This dual action suggests a novel mechanism distinct from traditional anabolic agents like PTH .
  • Acute Myeloid Leukemia Model : Treatment with this compound attenuated disease progression in MLL-rearranged AML models, extending survival at well-tolerated doses .

Table 1: Summary of Biological Activities of this compound

ActivityEffectReference
Cytokine RegulationDecreased TNFα, IL-6; Increased IL-10
Bone FormationIncreased trabecular bone mass
Bone ResorptionDecreased osteoclast activity
Cancer Cell ApoptosisInduced cell cycle arrest in AML cells

Table 2: Pharmacokinetic Properties

ParameterValueReference
IC50 for SIK230 nM
Serum Concentration Duration>16 hours above IC50
Dose Range (effective)5 - 50 mg/kg

Case Study 1: Osteoporosis Treatment

In a study involving ovariectomized mice, this compound was administered to evaluate its effects on bone density. Results indicated that the compound not only increased trabecular bone mass but also reduced markers associated with bone resorption. This suggests a potential application for treating post-menopausal osteoporosis.

Case Study 2: Acute Myeloid Leukemia

This compound was tested on two models of MLL-AF9 AML. The treatment resulted in significant suppression of MEF2C function and improved survival rates in treated mice compared to controls. This highlights the compound's potential as a targeted therapy for specific types of leukemia.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for YKL-05-099, and how can researchers ensure reproducibility?

  • Methodological Answer: Begin by referencing peer-reviewed synthesis protocols, emphasizing reaction conditions (e.g., solvent systems, temperature, catalysts). Purification steps (e.g., HPLC, recrystallization) must be detailed, including characterization data (NMR, mass spectrometry) to confirm structural integrity. Cross-validate results with independent replicates and report deviations in yields or purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability under varying conditions?

  • Methodological Answer: Use a combination of HPLC (for purity quantification), differential scanning calorimetry (DSC) for thermal stability, and accelerated stability studies (e.g., 40°C/75% RH for 1–3 months). Include degradation product profiling via LC-MS and validate methods using ICH guidelines .

Q. How can researchers design initial biological assays to evaluate this compound’s efficacy?

  • Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) with positive and negative controls. Use dose-response curves to determine IC50/EC50 values. Validate findings with orthogonal assays (e.g., cell viability assays for cytotoxicity) to rule off-target effects .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported biological activity across different studies?

  • Methodological Answer: Conduct a systematic meta-analysis comparing experimental variables (e.g., cell lines, assay conditions, compound batches). Replicate conflicting studies under standardized protocols, and employ cheminformatics tools to assess structure-activity relationships (SAR) for context-dependent effects .

Q. How can researchers optimize experimental protocols to minimize batch-to-batch variability in this compound production?

  • Methodological Answer: Implement Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Use in-line PAT (Process Analytical Technology) tools for real-time monitoring and statistical process control (SPC) to maintain consistency .

Q. What computational approaches are recommended to elucidate this compound’s mechanism of action when experimental data is inconclusive?

  • Methodological Answer: Combine molecular docking (for target prediction), molecular dynamics simulations (to study binding stability), and network pharmacology (to identify downstream pathways). Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing of predicted targets .

Q. How should researchers integrate multi-omics data to contextualize this compound’s effects in complex biological systems?

  • Methodological Answer: Perform transcriptomic, proteomic, and metabolomic profiling post-treatment. Use pathway enrichment analysis (e.g., KEGG, GO) and machine learning (e.g., weighted gene co-expression networks) to identify convergent pathways. Correlate omics findings with phenotypic outcomes .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate potency metrics. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of small datasets .

Q. How can researchers distinguish artifacts from true biological signals in high-throughput screening data for this compound?

  • Methodological Answer: Employ Z’-factor analysis to assess assay robustness. Use hit confirmation workflows (e.g., dose-response triplicates, counterscreens) and apply machine learning models (e.g., random forests) to filter false positives .

Q. Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical reporting of negative or inconclusive results in this compound research?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing negative datasets in repositories like Zenodo. Use preprint platforms for early transparency and include detailed experimental logs to enable replication .

Properties

IUPAC Name

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQINULODWGEVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.